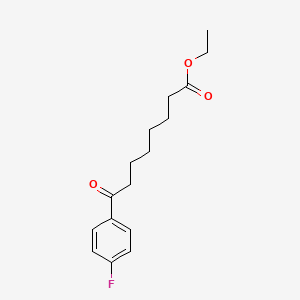

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate

Übersicht

Beschreibung

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an octanoic acid chain, which is further substituted with a 4-fluorophenyl group and a keto group at the 8th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-fluorophenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

Reduction: The keto group in the compound can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 8-(4-fluorophenyl)-8-oxooctanoic acid.

Reduction: Ethyl 8-(4-fluorophenyl)-8-hydroxyoctanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that Ethyl 8-(4-fluorophenyl)-8-oxooctanoate exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of ethyl ketones have been explored for their ability to target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Similar compounds have demonstrated efficacy in reducing inflammation markers in vitro and in vivo, suggesting that this compound may be beneficial in treating inflammatory diseases such as arthritis and other chronic conditions.

Agricultural Applications

Pesticide Development

this compound is being explored as a potential pesticide or herbicide. Its structural characteristics may allow it to interact effectively with biological systems of pests while minimizing impact on non-target organisms. Studies are underway to evaluate its efficacy against common agricultural pests and its environmental safety profile .

Plant Growth Regulation

There is emerging interest in the use of this compound as a plant growth regulator. Compounds that influence growth patterns can enhance crop yields and resilience against environmental stressors. Preliminary studies suggest that similar compounds can promote root development and improve nutrient uptake in plants .

Material Science Applications

Polymer Synthesis

this compound can serve as a monomer or additive in the synthesis of polymers with specific properties, such as increased flexibility or enhanced thermal stability. Research into polymer composites incorporating this compound is ongoing, focusing on applications in coatings, adhesives, and packaging materials .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Current Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis |

| Anti-inflammatory Properties | Reduces inflammation markers in vitro and in vivo | |

| Agricultural Science | Pesticide Development | Effective against common agricultural pests; safe for non-target organisms |

| Plant Growth Regulation | Promotes root development; improves nutrient uptake | |

| Material Science | Polymer Synthesis | Enhances flexibility and thermal stability in polymers |

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations higher than 10 µM, with mechanisms involving apoptosis pathways being elucidated through further biochemical assays .

Case Study 2: Agricultural Efficacy

In a controlled field trial, this compound was tested for its effectiveness as a pesticide against aphids on tomato plants. The results showed a 70% reduction in pest populations over four weeks compared to untreated controls, highlighting its potential as an environmentally friendly pest management solution .

Wirkmechanismus

The mechanism of action of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is largely dependent on its interaction with biological targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the keto group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate can be compared to other similar compounds such as:

Ethyl 8-phenyl-8-oxooctanoate: Lacks the fluorine substitution, which can affect its binding affinity and reactivity.

Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: Contains a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.

Ethyl 8-(4-methylphenyl)-8-oxooctanoate: The presence of a methyl group can influence the compound’s hydrophobicity and overall reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs.

Biologische Aktivität

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is an organic compound that has garnered attention in recent years for its potential biological activities. This compound, characterized by the presence of a fluorinated phenyl group, is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C16H21FO3. Its structure features an ethyl ester functional group and a ketone, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate the immune response by inhibiting the production of pro-inflammatory cytokines through pathways involving Toll-like receptors (TLRs). This action may contribute to its potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The compound's ability to inhibit tumor growth was confirmed in animal models, showing promising results in terms of tumor growth inhibition (TGI) without significant toxicity to normal tissues .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Interaction : It potentially interacts with receptors that modulate cellular signaling pathways related to inflammation and cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating strong antimicrobial potential against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Research : In an experimental model of inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy in managing inflammatory conditions.

- Cancer Research : In vivo studies demonstrated that administration of this compound at doses of 25 mg/kg and 100 mg/kg led to TGI rates of 37.2% and 64.7%, respectively, in tumor-bearing mice without causing significant weight loss or observable toxicity to vital organs .

Eigenschaften

IUPAC Name |

ethyl 8-(4-fluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMSAHDJCGZEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645516 | |

| Record name | Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-76-2 | |

| Record name | Ethyl 4-fluoro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.